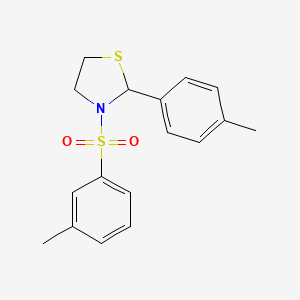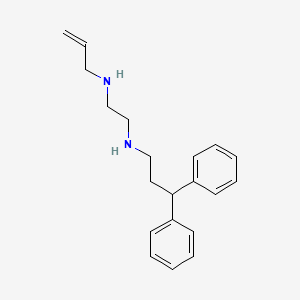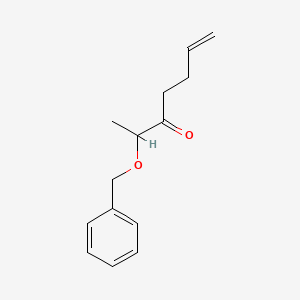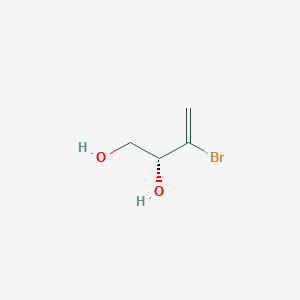![molecular formula C22H21NO3 B14224436 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-67-8](/img/structure/B14224436.png)
2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is an organic compound with the molecular formula C22H21NO3. This compound is known for its unique structure, which includes a benzamide core substituted with hydroxy, methyl, and phenylethoxy groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylethoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxy-5-methyl-phenyl)-benzamide: This compound has a similar structure but lacks the phenylethoxy group.
2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy and methyl substitution but differs in the overall structure.
(E)-3-(2-Hydroxy-5-methyl-phenylamino)-1-(3-methoxy-phenyl)-propenone: This compound has a similar hydroxy and methyl substitution but includes a propenone group.
Uniqueness
2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of the phenylethoxy group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Propiedades
Número CAS |
648924-67-8 |
|---|---|
Fórmula molecular |
C22H21NO3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO3/c1-16-10-11-21(24)20(14-16)22(25)23-18-8-5-9-19(15-18)26-13-12-17-6-3-2-4-7-17/h2-11,14-15,24H,12-13H2,1H3,(H,23,25) |
Clave InChI |
IMWYCIZKDFNJEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)

![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)

![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)


![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)

